- Acid catalyzed and thermal rearrangements of 1-(α-branched alkoxy) naphthalenes, Pharma Chemica, 2014, 6(2), 299-311
Cas no 76-84-6 (Triphenyl methanol)
Triphenyl methanol Chemical and Physical Properties
Names and Identifiers
-
- Triphenylmethanol
- Triphenyl carbinol~Trityl alcohol
- Trityl alcohol
- Triphenylcarbinol
- alpha,alpha-diphenyl-benzenemethanol
- Tritanol
- BL 3756
- diphenyl-phenyl carbinol
- Ih-Tetrazole
- PH3C-OH
- triphenylcarbinole
- triphenylmethyl alcohol
- Tritylcarbinol
- TRT-OH
- triphenyl carbinol
- Triphenyl methanol
- Methanol, triphenyl-
- Triphenyl-methanol
- Benzenemethanol, .alpha.,.alpha.-diphenyl-
- Triphenylmethanol, 97%
- U97Q0OU9KB
- triphenylmethan-1-ol
- tritylalcohol
- tri(phenyl)methanol
- Ph3COH
- Fimasart
- NSC 4050
- CS-O-05577
- Triphenylmethanol, purum, >=98.0% (HPLC)
- Zidovudine impurity D, European Pharmacopoeia (EP) Reference Standard
- NSC4050
- Triphenylmethanol, United States Pharmacopeia (USP) Reference Standard
- DTXSID0058803
- AI3-08929
- hydroxytriphenylmethane
- alpha,alpha-Diphenylbenzene-methanol
- MFCD00004445
- CS-W012504
- Benzenemethanol, alpha,alpha-diphenyl-
- SCHEMBL700
- .alpha.,.alpha.-Diphenyl-benzylalcohol
- Triphenylmethyl-containing compound, 13
- 131612-90-3
- Q2735403
- TRIPHENYLCARBINOL [MI]
- SY025338
- Trityl alcohol resin (100-200 mesh, 1.2-2.0 mmol/g)
- ZIDOVUDINE IMPURITY D [WHO-IP]
- H11234
- Q-201895
- Trityl alcohol resin (100-200 mesh, 2.1-4.0 mmol/g)
- Zidovudine impurity D
- Fimasartan Impurity L
- LOSARTAN POTASSIUM IMPURITY G [EP IMPURITY]
- Z3018664754
- BDBM23784
- EINECS 200-988-5
- Spa-S-345
- AM85903
- Benzenemethanol, ?,?-diphenyl-
- A838866
- ZIDOVUDINE IMPURITY D [EP IMPURITY]
- AR-360/42760202
- InChI=1/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
- BP-12571
- AS-11948
- CHEMBL118166
- UNII-U97Q0OU9KB
- EN300-1654565
- 76-84-6
- T0516
- Olmesartan trityl alcohol
- LZTRCELOJRDYMQ-UHFFFAOYSA-
- CUPRICFLUOROSILICATE
- NSC-4050
- TRIPHENYLMETHANOL [USP-RS]
- AKOS002265728
- U-45483
- FT-0631329
- STK370823
- F1908-0150
- MFCD10565638
- NS00037849
- Triphenylmethanol,98%
- Triphenylcarbinol, Trityl alcohol
- CHEBI:228440
- DB-056145
-
- MDL: MFCD00004445
- Inchi: 1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
- InChI Key: LZTRCELOJRDYMQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1460837
Computed Properties
- Exact Mass: 260.12000
- Monoisotopic Mass: 260.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Lamellar crystals.
- Density: d40 1.199
- Melting Point: 160-163 °C (lit.)
- Boiling Point: 360 °C(lit.)
- Flash Point: 360-380°C
- Refractive Index: 1.6220 (estimate)
- Solubility: dioxane: 0.1 g/mL, clear
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with oxidizing agents, acids, acid chlorides, acid anhydrides.
- PSA: 20.23000
- LogP: 3.97080
- Merck: 9739
- Solubility: Insoluble in water and petroleum ether, soluble in ethanol, diethyl ether, acetone, benzene, yellow in concentrated sulfuric acid, colorless in glacial acetic acid
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Triphenyl methanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R38
- Safety Term:S22;S24/25
- TSCA:Yes
- Storage Condition:Store at room temperature
Triphenyl methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106629-500g |
Triphenyl methanol |
76-84-6 | 99% | 500g |
¥197.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106629-100g |
Triphenyl methanol |
76-84-6 | 99% | 100g |
¥61.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106629-25g |
Triphenyl methanol |
76-84-6 | 99% | 25g |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106629-2.5kg |
Triphenyl methanol |
76-84-6 | 99% | 2.5kg |
¥879.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012778-100g |
Triphenyl methanol |
76-84-6 | 99% | 100g |
¥54 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012778-25g |
Triphenyl methanol |
76-84-6 | 99% | 25g |
¥29 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012778-500g |
Triphenyl methanol |
76-84-6 | 99% | 500g |
¥180 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819090-2.5kg |
Triphenylmethanol |
76-84-6 | 99% | 2.5kg |
1,120.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134848-50G |
Triphenyl methanol |
76-84-6 | 50g |
¥620.83 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134848-250G |
Triphenyl methanol |
76-84-6 | 250g |
¥1899.53 | 2023-12-10 |
Triphenyl methanol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium ethoxide
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20
Triphenyl methanol Raw materials
Triphenyl methanol Preparation Products
Triphenyl methanol Suppliers
Triphenyl methanol Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Triphenyl methanol
Triphenyl methanol (CAS No. 76-84-6): A Versatile Compound in Modern Chemical Research
Triphenyl methanol, with the chemical formula C19H16O, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a central methanol group attached to three phenyl rings, imparts unique chemical properties that make it invaluable in various applications. This compound, identified by the CAS number 76-84-6, has garnered considerable attention due to its role as a precursor in synthesizing more complex molecules and its utility in biochemical assays.
The synthesis of Triphenyl methanol typically involves the reaction of benzophenone with sodium borohydride, a process that highlights its importance in organic synthesis. The compound's stability under a range of conditions and its ability to participate in various chemical reactions make it a preferred choice for researchers. In recent years, advancements in synthetic methodologies have further enhanced the efficiency of producing Triphenyl methanol, enabling larger-scale applications.
One of the most compelling aspects of Triphenyl methanol is its role as an intermediate in pharmaceutical development. Its structural framework allows for modifications that can lead to the creation of bioactive molecules. For instance, researchers have explored its use in developing novel antimicrobial agents. The phenyl rings can be functionalized to enhance binding affinity to biological targets, making Triphenyl methanol a valuable scaffold in drug design.
In addition to pharmaceutical applications, Triphenyl methanol has found utility in materials science. Its aromatic structure and hydroxyl group make it a candidate for developing liquid crystals and organic semiconductors. These materials are crucial in the fabrication of advanced electronic devices, including displays and sensors. The compound's ability to form stable complexes with other molecules also makes it useful in catalysis and as a ligand in coordination chemistry.
Recent studies have delved into the biochemical properties of Triphenyl methanol, revealing its potential as an antioxidant and anti-inflammatory agent. Researchers have observed that derivatives of this compound can modulate enzyme activity and signaling pathways involved in oxidative stress and inflammation. These findings suggest that Triphenyl methanol could be a valuable component in nutraceutical formulations aimed at promoting health and reducing chronic disease risks.
The analytical chemistry of Triphenyl methanol has also seen significant advancements. Modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have enabled precise structural elucidation and purity assessment. These tools are essential for ensuring the quality of Triphenyl methanol used in research and industrial applications. Additionally, high-performance liquid chromatography (HPLC) has become a standard method for separating and purifying this compound from mixtures.
The environmental impact of Triphenyl methanol is another area of interest. While it is not classified as a hazardous substance, its persistence in the environment raises concerns about potential bioaccumulation. Researchers are investigating methods to degrade or neutralize Triphenyl methanol waste safely, ensuring minimal environmental footprint. Efforts are also underway to develop greener synthetic routes that reduce the use of toxic reagents and improve atom economy.
In conclusion, Triphenyl methanol (CAS No. 76-84-6) is a multifaceted compound with broad applications across chemistry, pharmaceuticals, and materials science. Its unique structure and reactivity make it indispensable in research laboratories worldwide. As scientific understanding evolves, new uses for Triphenyl methanol continue to emerge, reinforcing its significance in modern chemical research.
76-84-6 (Triphenyl methanol) Related Products
- 599-67-7(1,1-Diphenylethanol)
- 3247-00-5(4,4',4''-Trimethyltrityl alcohol)
- 131612-90-3(Partricin, methylester, mixt. with O-2-naphthalenyl methyl(3-methylphenyl)carbamothioate (9CI))
- 14860-89-0(2-3-(propan-2-yl)phenylpropan-2-ol)
- 12687-94-4(Praseodymium hydroxide)
- 57155-57-4(1,4-Benzenedimethanol, a,a,a'',a''-tetraphenyl-)
- 3881-15-0(Benzenemethanol-13C, a,a-diphenyl- (9CI))
- 5440-76-6(Diphenyl(p-tolyl)methanol)
- 1999-85-5(alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene)
- 19576-38-6(1,3,5-Benzenetrimethanol,a1,a1,a3,a3,a5,a5-hexamethyl-)